3(2H)-Pyridazinone, 6-(aminomethyl)-
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves reactions such as the Mannich reaction and oxidation–Michael addition . The Mannich reaction involves the reaction of a suitable substrate with an amine and formaldehyde . The oxidation–Michael addition involves the reaction of the product from the Mannich reaction with an aromatic amine in the presence of an oxidant .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction . This technique allows for the determination of the atomic and molecular structure of a crystal .Chemical Reactions Analysis
The chemical reactions involving similar compounds include protodeboronation . Protodeboronation is a process where a boron group is removed from a molecule .Scientific Research Applications
Synthesis of Anabasine-containing Aminomethyl Derivatives
This compound has been used in the synthesis of anabasine-containing aminomethyl derivatives of 6-hydroxyaurones . The reaction in the case of 6-hydroxyaurones was shown to selectively provide 7-aminomethyl-6-hydroxyaurones .
Cholinesterase Inhibitors
Anabasine and its derivatives, which include “3-(aminomethyl)-1H-pyridazin-6-one”, have been characterized as cholinesterase inhibitors . These inhibitors are considered important targets in drug discovery efforts aimed at treating neurological disorders .
Agonists of Nicotinic Acetylcholine Receptors
The compound is also known to act as an agonist of nicotinic acetylcholine receptors . This property makes it a potential candidate for the treatment of neurological disorders .
Modification of Anabasine
One of the promising routes for modification of anabasine involves its transformations via the Mannich reaction . “3-(aminomethyl)-1H-pyridazin-6-one” has been successfully used in aminomethylation of acetylenes in the presence of CuCl .
Multi-Targeting 4-Aminomethyl-7-Benzyloxy-2H-Chromen-2-ones
A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .
Inhibitors of Monoamine Oxidase B (MAO B)
The compound has been used in the development of potent MAO B inhibitors . These inhibitors are considered important in the treatment of neurodegenerative disorders like Alzheimer’s disease .
properties
IUPAC Name |
3-(aminomethyl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-3-4-1-2-5(9)8-7-4/h1-2H,3,6H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZLIGMQLGJAHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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